N-[1-(4-ethylphenyl)ethyl]benzamide
Description
N-[1-(4-ethylphenyl)ethyl]benzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅CO–) linked via an amide bond to a 1-(4-ethylphenyl)ethyl substituent.
Properties
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-14-9-11-15(12-10-14)13(2)18-17(19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTZTGWLPSTARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-ethylphenyl)ethyl]benzamide typically involves the reaction of benzoyl chloride with 1-(4-ethylphenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[1-(4-ethylphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-ethylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on the substituents attached to the amide nitrogen. Below is a comparison of N-[1-(4-ethylphenyl)ethyl]benzamide with structurally related compounds:
Key Observations:
- Receptor Binding: Piperidinyl or indolyl substituents (e.g., [¹²⁵I]PIMBA or N-[2-(1H-indol-3-yl)ethyl]benzamide) exhibit strong affinity for sigma or melatonin receptors due to heterocyclic interactions, whereas the ethylphenyl group may favor non-polar interactions with hydrophobic receptor pockets .
- Synthetic Accessibility : The target compound can likely be synthesized via amidation of benzoyl chloride with 1-(4-ethylphenyl)ethylamine, analogous to methods used for Rip-B (80% yield via benzoyl chloride and phenethylamine reaction) .
Pharmacological Potential
While direct data for this compound are absent, its structural analogs suggest plausible applications:
- Sigma Receptor Targeting: Piperidine-containing benzamides (e.g., [¹²⁵I]PIMBA) show nanomolar affinity for sigma receptors (Kd = 5.80–15.71 nM), critical in prostate cancer imaging. The ethylphenyl group in the target compound may modulate selectivity for sigma receptor subtypes .
- Antioxidant Activity: Thiourea-linked benzamides (e.g., N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) exhibit 86–87% inhibition in antioxidant assays, suggesting that hydrophobic substituents like ethylphenyl could enhance membrane-associated radical scavenging .
Physicochemical Properties
- Molecular Weight: ~297.4 g/mol (estimated for C₁₇H₁₉NO), comparable to Rip-B (MW 313.4 g/mol) but smaller than radioiodinated analogs (e.g., [¹²⁵I]PIMBA, MW ~450 g/mol) .
- Melting Point: Not reported for the target compound, but N-(4-ethylphenyl)benzamide derivatives typically melt near 90–120°C, influenced by crystallinity from aryl stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
